4-Fluorobenzyl(4-methylphenyl) sulfone
Description
4-Fluorobenzyl(4-methylphenyl) sulfone is a sulfone derivative characterized by a sulfonyl group (-SO₂-) bridging a 4-fluorobenzyl moiety and a 4-methylphenyl group. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which influence its electronic, physical, and chemical properties. Sulfones are widely studied for applications in nonlinear optics, pharmaceuticals, and materials science due to their stability and synthetic versatility .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIGMYIRKCOXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzyl(4-methylphenyl) sulfone typically involves the reaction of 4-fluorobenzyl chloride with 4-methylphenyl sulfinic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfone compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl(4-methylphenyl) sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones with higher oxidation states.
Reduction: The sulfone group can be reduced to form sulfides or thiols under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides and higher sulfones.
Reduction: Formation of sulfides and thiols.
Substitution: Formation of nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
4-Fluorobenzyl(4-methylphenyl) sulfone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Fluorobenzyl(4-methylphenyl) sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Fluorobenzyl(4-methylphenyl) sulfone with structurally related sulfones and sulfonates, emphasizing substituent effects and properties.
Table 1: Structural and Physical Comparison of Sulfone Derivatives
Key Comparisons:
In contrast, 4-chlorophenyl phenyl sulfone (Cl substituent) exhibits stronger electron-withdrawing behavior, increasing polarity and melting point . Bis(4-fluorophenyl) sulfone shows reduced hyperpolarizability compared to nitro analogs but improved transparency in visible light, making it suitable for optical materials .
Steric and Solubility Trends: The 4-methylphenyl group in the target compound adds steric bulk and mild electron-donating effects, which may improve solubility in nonpolar solvents relative to fully halogenated analogs (e.g., bis(4-fluorophenyl) sulfone) . 4-Chlorophenyl phenyl sulfone’s higher melting point (~160°C) versus bis(4-fluorophenyl) sulfone (98–100°C) reflects the impact of chlorine’s larger atomic size and stronger intermolecular forces .
Sulfonamide analogs (e.g., antimicrobial derivatives) highlight the role of substituents in dictating biological interactions .
Synthetic Flexibility: Sulfones with aryl groups (e.g., 4-fluorophenyl methyl sulfone) are often synthesized via nucleophilic substitution or oxidation of sulfides, whereas sulfonates (e.g., phenoxy derivatives) are typically prepared via esterification . The target compound’s benzyl group may enable unique reactivity in coupling reactions.
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